2-(1-Methylethylthio)-2-methylpropanal

Description

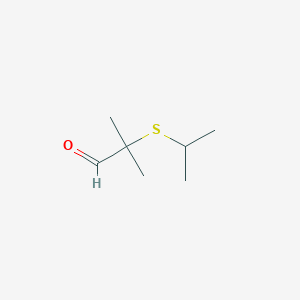

2-(1-Methylethylthio)-2-methylpropanal is a sulfur-containing branched-chain aldehyde characterized by a thioether group (-S-) attached to a methylpropanal backbone. Sulfur-containing aldehydes like this are often associated with potent aroma profiles due to their low odor thresholds, though specific sensory descriptors for this compound remain uncharacterized in the available literature. Its synthesis likely involves thiol-aldehyde condensation reactions, but further analytical studies are required to confirm its properties and applications.

Properties

Molecular Formula |

C7H14OS |

|---|---|

Molecular Weight |

146.25 g/mol |

IUPAC Name |

2-methyl-2-propan-2-ylsulfanylpropanal |

InChI |

InChI=1S/C7H14OS/c1-6(2)9-7(3,4)5-8/h5-6H,1-4H3 |

InChI Key |

SZARSRCIZSASSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC(C)(C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1-Methylethylthio)-2-methylpropanal with structurally or functionally related aldehydes, emphasizing aroma profiles, concentrations in natural sources, and analytical detection methods. Data is derived from studies on food volatiles and metabolomic analyses .

Key Findings:

Structural Differences: The thioether group in this compound distinguishes it from non-sulfur analogs like 2-methylpropanal. Sulfur atoms typically lower odor thresholds and introduce pungent or garlic-like notes, though this remains speculative without direct data . Branched aldehydes (e.g., 2-methylpropanal, 3-methylbutanal) dominate in coffee volatiles, contributing to smoky, nutty, or caramel aromas .

Aroma Impact: Non-sulfur aldehydes like 3-methylbutanal (2.61% in coffee) are critical for cocoa and almond notes, while 2-methylpropanal (1.80%) enhances smoky-fatty undertones .

Analytical Detection :

- GC-MS and HS-GC/MS are standard for detecting aldehydes in complex matrices like coffee or plasma . The thioether group in This compound may require specialized columns or ionization settings for optimal resolution.

Concentration Trends: 3-Methylbutanal > 2-methylpropanal > 2-methylbutanal in coffee, highlighting the preference for methyl-branched aldehydes in roasted aromas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.